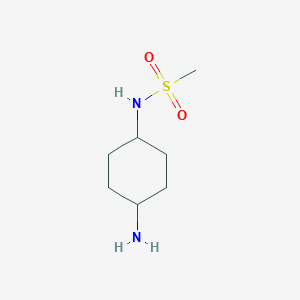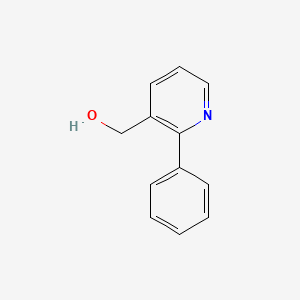
2-(Bromomethyl)-4-(trifluoromethyl)furan
Übersicht
Beschreibung
“2-(Bromomethyl)-4-(trifluoromethyl)furan” is a chemical compound that is part of the furan family. Furans are oxygen-containing heterocyclic organic compounds that consist of a five-membered ring structure . This particular compound has a bromomethyl group (-CH2Br) and a trifluoromethyl group (-CF3) attached to the furan ring .
Synthesis Analysis
The synthesis of “2-(Bromomethyl)-4-(trifluoromethyl)furan” can involve several steps. One approach could be the catalytic protodeboronation of pinacol boronic esters . Another method could involve a copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones .Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-4-(trifluoromethyl)furan” consists of a five-membered furan ring with a bromomethyl group attached at the 2-position and a trifluoromethyl group at the 4-position .Chemical Reactions Analysis
The chemical reactions involving “2-(Bromomethyl)-4-(trifluoromethyl)furan” can be quite diverse, depending on the reaction conditions and the reagents used. For example, it can undergo radical trifluoromethylation or anti-Markovnikov hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-4-(trifluoromethyl)furan” would depend on its molecular structure. As a furan derivative with a bromomethyl and a trifluoromethyl group, it is likely to have unique properties compared to other furan compounds .Wissenschaftliche Forschungsanwendungen
Green Chemistry and Biobased Derivatives
Furanic compounds, including 2-(Bromomethyl)-4-(trifluoromethyl)furan, play a crucial role in sustainable development. Biorefinery operations can produce furanic molecules from biomass waste, particularly constitutive sugars. Among these, 5-hydroxymethylfurfural (HMF) and furfural are derived from C6 (e.g., fructose, glucose) and C5 (e.g., xylose) sugars, respectively. These compounds serve as platform molecules for various intermediates, such as 2,5-furandicarboxylic acid (FDCA), furfuryl alcohol, and other carboxylic acids. HMF, in particular, holds immense potential but faces challenges due to the lack of economically competitive dehydration technologies for C6 sugars .
Fluorinated Organic Synthesis
The trifluoromethyl group is a powerful tool in organic chemistry. α-Trifluoromethylstyrenes, derived from furan-based compounds, serve as versatile synthetic intermediates. Researchers have harnessed their potential for preparing complex fluorinated molecules, making them valuable in drug discovery and materials science .
Polymer Technology and Solvent Design
Furanic molecules, including our compound of interest, contribute significantly to polymer technology and solvent design. Their value chain, referred to as “furanery,” underscores their importance in the biorefining sector. Researchers explore furanic polymers—both thermoplastics and thermosets—for their renewable, biodegradable, and recyclable properties. These polymers hold promise for sustainable materials and coatings .
Photocatalysis and Multicatalytic Routes
Researchers have investigated photocatalytic dehydrogenation to convert HMF into 2,5-diformylfuran. Additionally, multicatalytic routes enable one-pot synthesis of 2,5-bis(hydroxymethyl)furan and related polyesters, incorporating FDCA. These advances contribute to the efficient utilization of furanic building blocks .
Large-Scale Manufacture Challenges
While lab-scale synthesis of 2,5-furandicarboxylic acid (FDCA) has been successful, transitioning to large-scale production remains challenging. Overcoming these difficulties is essential for realizing the full potential of furanic platform chemicals .
Wirkmechanismus
The mechanism of action for the reactions involving “2-(Bromomethyl)-4-(trifluoromethyl)furan” can vary based on the specific reaction. For instance, in the case of the copper-catalyzed synthesis, the reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .
Zukünftige Richtungen
The future directions in the study and application of “2-(Bromomethyl)-4-(trifluoromethyl)furan” could involve further exploration of its synthesis methods, reaction mechanisms, and potential applications. The trifluoromethyl group, in particular, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting potential future directions in these fields .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4-(trifluoromethyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFGCHRSCIKKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277316 | |
| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-(trifluoromethyl)furan | |
CAS RN |
26431-57-2 | |
| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26431-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

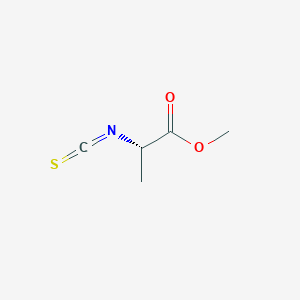
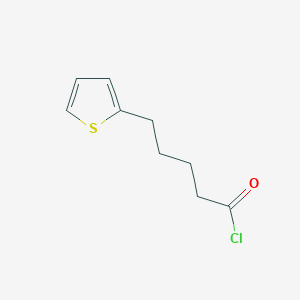
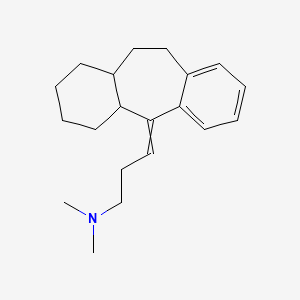


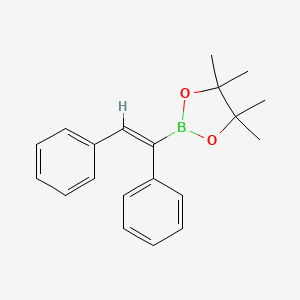


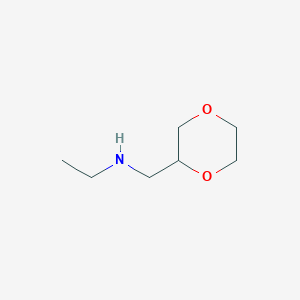
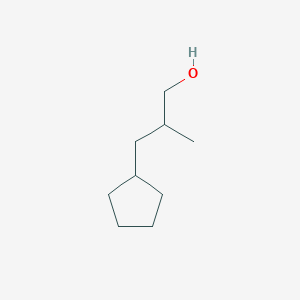
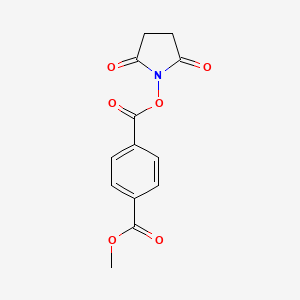
![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)
